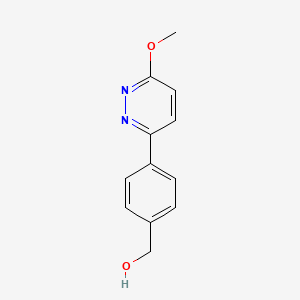

4-(6-Methoxypyridazin-3-yl)benzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(6-Methoxypyridazin-3-yl)benzyl alcohol (CAS: 281232-94-8) is a benzyl alcohol derivative featuring a methoxy-substituted pyridazine ring at the para position of the benzyl group. Its molecular formula is C₁₂H₁₂N₂O₂, with a molar mass of 216.24 g/mol . This compound is structurally distinct due to the heteroaromatic pyridazine moiety, which may confer unique binding characteristics in catalytic or pharmacological contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methoxypyridazin-3-yl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with 6-methoxypyridazine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is usually heated to reflux in a suitable solvent like toluene or DMF (dimethylformamide) until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for (4-(6-Methoxypyridazin-3-yl)phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methoxypyridazin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The methoxypyridazinyl group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

Oxidation: (4-(6-Methoxypyridazin-3-yl)phenyl)carboxylic acid.

Reduction: (4-(6-Methoxypyridazin-3-yl)phenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(6-Methoxypyridazin-3-yl)phenyl)methanol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of inhibitors for specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: It can be used in the development of new agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (4-(6-Methoxypyridazin-3-yl)phenyl)methanol largely depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The methoxypyridazinyl group can interact with specific amino acid residues in the target protein, leading to inhibition of its function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

Reactivity in Oxidation Reactions

In Pt@CHs-catalyzed oxidation to benzaldehydes (80°C, O₂), benzyl alcohol derivatives with electron-donating groups (-OCH₃, -CH₃, -OH) exhibit high yields (>90%) due to favorable coordination with the catalyst surface . For example:

- 4-Methoxybenzyl alcohol : ~95% yield (inferred from Table 2, entries 3–6, 8) .

- 4-(Dimethylamino)benzyl alcohol: 80% yield (electron-rich amino group may hinder desorption) .

However, steric or electronic effects from the pyridazine ring could modulate reactivity compared to simpler benzyl alcohols.

Catalyst Interactions and Mechanistic Insights

In Pt@CHs-catalyzed reactions, coordination of the aromatic ring and alcohol oxygen to platinum is critical (Fig. 6, ). The pyridazine ring in this compound may enhance π-backbonding or steric interactions, altering reaction kinetics. For instance:

Comparative studies are needed to quantify the pyridazine ring’s impact on catalytic efficiency.

Biological Activity

4-(6-Methoxypyridazin-3-yl)benzyl alcohol is a compound that combines a benzyl alcohol moiety with a pyridazine derivative, which has garnered interest in various biological applications. This article explores its biological activity, including antimicrobial properties, potential therapeutic uses, and relevant research findings.

Antimicrobial Properties

Research indicates that benzyl alcohol derivatives, including this compound, exhibit antimicrobial activity . These compounds can enhance the efficacy of other antimicrobial agents through synergistic effects. For instance, studies have shown that combining benzyl alcohol derivatives with certain antimicrobial agents significantly increases their effectiveness against various microorganisms, including bacteria and fungi .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Synergistic Agent |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Benzyl alcohol |

| Escherichia coli | 16 µg/mL | Chloramphenicol |

| Aspergillus niger | 64 µg/mL | Nystatin |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes, leading to increased permeability and ultimately cell death. This mode of action is similar to that observed with other benzyl alcohol derivatives, which act as nonpolar narcotics affecting membrane integrity .

Study 1: Efficacy Against Bacterial Strains

In a study examining the antibacterial properties of various benzyl alcohol derivatives, including this compound, researchers found that it exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria. The study utilized standard broth microdilution methods to determine MIC values.

Study 2: Fungal Inhibition

Another investigation focused on the antifungal properties of the compound against common pathogens such as Candida albicans and Aspergillus species. The results indicated that the compound effectively inhibited fungal growth at low concentrations, showcasing its potential for use in antifungal treatments.

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that this compound exhibits low toxicity in vivo. In repeated-dose toxicity studies involving animal models, no significant adverse effects were observed at therapeutic doses, indicating a favorable safety profile for potential therapeutic applications .

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

[4-(6-methoxypyridazin-3-yl)phenyl]methanol |

InChI |

InChI=1S/C12H12N2O2/c1-16-12-7-6-11(13-14-12)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3 |

InChI Key |

MSTINLRNBGAINZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.